
Pseudo Acarbose
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pseudo Acarbose is a synthetic compound that mimics the structure and function of acarbose, a well-known alpha-glucosidase inhibitor. Alpha-glucosidase inhibitors are used primarily to manage type 2 diabetes by delaying the absorption of carbohydrates in the intestines, thereby reducing postprandial blood glucose levels .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Pseudo Acarbose involves multiple steps, starting from simple carbohydrate precursors. The process typically includes:
Glycosylation: This step involves the formation of glycosidic bonds between carbohydrate units.
Hydrogenation: Reduction of double bonds to single bonds using hydrogen gas in the presence of a catalyst.
Acetylation: Introduction of acetyl groups to protect hydroxyl groups during subsequent reactions.
Deprotection: Removal of protective groups to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like chromatography and crystallization.
化学反応の分析
Types of Reactions
Pseudo Acarbose undergoes several types of chemical reactions:
Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents like potassium permanganate.
Reduction: Reduction of carbonyl groups to hydroxyl groups using reducing agents like sodium borohydride.
Substitution: Replacement of functional groups with other groups, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions include various derivatives of this compound, which can be further modified for specific applications.
科学的研究の応用
Chemistry
In chemistry, Pseudo Acarbose is used as a model compound to study carbohydrate chemistry and enzyme inhibition. It serves as a reference for developing new alpha-glucosidase inhibitors.
Biology
In biological research, this compound is used to study the metabolic pathways involved in carbohydrate digestion and absorption. It helps in understanding the role of alpha-glucosidase in glucose metabolism.
Medicine
In medicine, this compound is investigated for its potential to manage type 2 diabetes and other metabolic disorders. It is also studied for its effects on gut microbiota and its potential anti-inflammatory properties.
Industry
In the industrial sector, this compound is used in the production of functional foods and nutraceuticals aimed at managing blood glucose levels. It is also used in the development of new pharmaceutical formulations.
作用機序
Pseudo Acarbose exerts its effects by competitively inhibiting alpha-glucosidase enzymes located in the brush border of the small intestine . These enzymes are responsible for breaking down complex carbohydrates into simple sugars, which are then absorbed into the bloodstream. By inhibiting these enzymes, this compound delays carbohydrate digestion and absorption, leading to lower postprandial blood glucose levels.
類似化合物との比較
Similar Compounds
Acarbose: The original alpha-glucosidase inhibitor, used clinically to manage type 2 diabetes.
Voglibose: Another alpha-glucosidase inhibitor with a similar mechanism of action.
Miglitol: A third alpha-glucosidase inhibitor, differing slightly in its chemical structure and pharmacokinetics.
Uniqueness
Pseudo Acarbose is unique in its synthetic origin and structural modifications, which may offer advantages in terms of potency, selectivity, and side effect profile compared to other alpha-glucosidase inhibitors .
特性
分子式 |
C25H43NO17 |
|---|---|
分子量 |
629.6 g/mol |
IUPAC名 |
5-[5-[3,4-dihydroxy-6-methyl-5-[[4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino]oxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-6-(hydroxymethyl)oxane-2,3,4-triol |
InChI |
InChI=1S/C25H43NO17/c1-6-11(26-9-3-8(4-27)12(29)15(32)13(9)30)14(31)19(36)24(39-6)42-21-7(2)40-25(20(37)17(21)34)43-22-10(5-28)41-23(38)18(35)16(22)33/h3,6-7,9-38H,4-5H2,1-2H3 |
InChIキー |
XJAJBWIEVGWQTM-UHFFFAOYSA-N |
正規SMILES |
CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)O)CO)C)O)O)NC4C=C(C(C(C4O)O)O)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[(Ethyl-methyl-amino)-methyl]-2-methyl-phenylamine](/img/structure/B12065419.png)

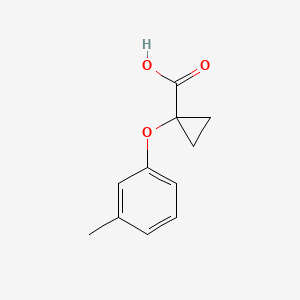
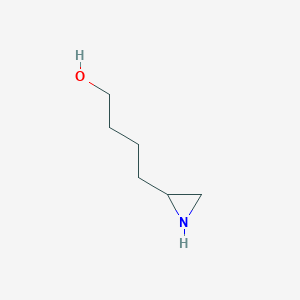
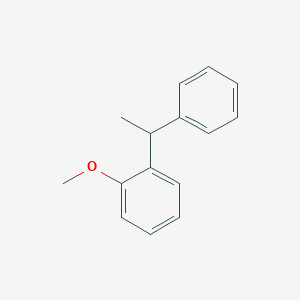
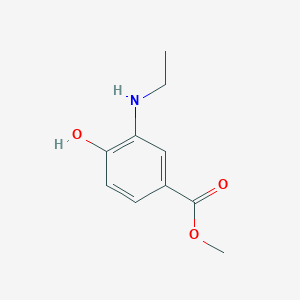
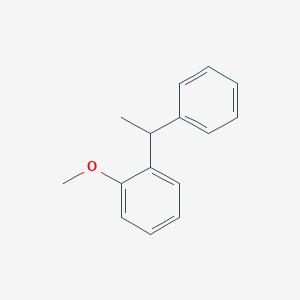
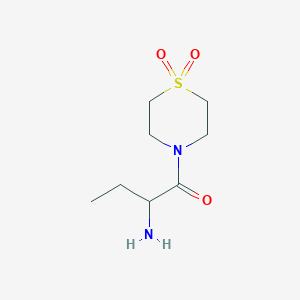
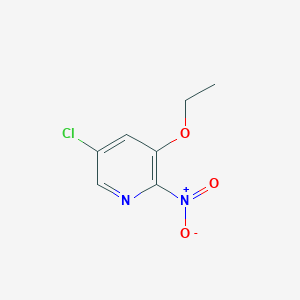

![[R-(Z)]-5-isopropyl-8-methylnona-6,8-dien-2-one](/img/structure/B12065484.png)


![11,16,17-trihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B12065513.png)
